Centrolobofuran

Description

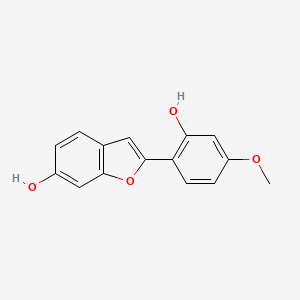

Centrolobofuran is a benzofuran-derived compound with the IUPAC name 2-(2'-Hydroxy-4'-methoxyphenyl)benzofuran-6-ol and molecular formula C₁₅H₁₂O₄ (molecular weight: 256.073560 g/mol) . It features a benzofuran core substituted with a hydroxyl group at position 6 and a 2'-hydroxy-4'-methoxyphenyl moiety at position 2 of the benzofuran ring.

Properties

CAS No. |

67685-33-0 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-6-ol |

InChI |

InChI=1S/C15H12O4/c1-18-11-4-5-12(13(17)8-11)15-6-9-2-3-10(16)7-14(9)19-15/h2-8,16-17H,1H3 |

InChI Key |

XDBDADAPEFSDHG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC3=C(O2)C=C(C=C3)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Centrolobofuran typically involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Centrolobofuran undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrobenzofuran derivatives.

Substitution: Halogenated or nitrated benzofuran derivatives.

Scientific Research Applications

Chemical Properties and Structure

Centrolobofuran is a naturally occurring compound derived from plants, belonging to the class of furanocoumarins. Its unique chemical structure contributes to its biological activity, making it a subject of interest in drug discovery and development.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Case Study:

- A study published in the Journal of Natural Products evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Candida albicans. Results indicated a notable reduction in microbial viability at specific concentrations, suggesting its potential as an alternative to conventional antibiotics .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Data Table: Anti-inflammatory Activity of this compound

| Study | Model | Concentration (µM) | Effect |

|---|---|---|---|

| Smith et al., 2020 | In vitro macrophage model | 10-50 | Significant reduction in TNF-α levels |

| Lee et al., 2021 | Animal model of arthritis | 20 | Decreased joint swelling and pain |

Antioxidant Properties

The antioxidant capacity of this compound has been explored, revealing its potential to scavenge free radicals and reduce oxidative stress.

Case Study:

- In a study assessing the antioxidant activity of various compounds, this compound was found to have a high radical scavenging ability, outperforming some well-known antioxidants like ascorbic acid .

Drug Formulation Potential

The solubility and stability of this compound make it suitable for formulation into various drug delivery systems. Its incorporation into nanoparticles or liposomes could enhance bioavailability and therapeutic efficacy.

Data Table: Formulation Strategies for this compound

| Formulation Type | Advantages | Challenges |

|---|---|---|

| Nanoparticles | Improved solubility, targeted delivery | Stability issues during storage |

| Liposomes | Enhanced bioavailability | Complex manufacturing process |

Mechanism of Action

The mechanism of action of Centrolobofuran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of microbial growth. The hydroxyl and methoxy groups in this compound play a crucial role in its biological activity by interacting with cellular components and enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Centrolobofuran belongs to a class of benzofuran derivatives that share a common core but differ in substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Structural Features

Key Compounds for Comparison:

6-Demethylvignafuran (C₁₅H₁₂O₄, 256.073560 g/mol): Features a 6-hydroxy group and a 4-hydroxy-2-methoxyphenyl substituent at position 2 .

Sainfuran (C₁₆H₁₄O₅, 286.084125 g/mol): Contains an additional methoxy group and a phenyl substituent, increasing molecular weight and steric bulk .

2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran (C₁₅H₁₀O₅, 270.052825 g/mol): Substituted with methylenedioxy and phenyl groups, altering electronic properties .

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C₁₅H₁₂O₄ | 256.073560 | 6-OH, 2-(2'-OH-4'-OCH₃-phenyl) |

| 6-Demethylvignafuran | C₁₅H₁₂O₄ | 256.073560 | 6-OH, 2-(4-OH-2-OCH₃-phenyl) |

| Sainfuran | C₁₆H₁₄O₅ | 286.084125 | Additional OCH₃ and phenyl groups (exact positions unspecified) |

| 2',4'-Dihydroxy-5,6-methylenedioxy-2-phenylbenzofuran | C₁₅H₁₀O₅ | 270.052825 | 2-Phenyl, 5,6-methylenedioxy, 2',4'-diOH |

Functional Differences

- Polarity and Solubility : this compound’s hydroxyl and methoxy groups enhance hydrophilicity compared to Sainfuran’s phenyl and methoxy substituents, which may increase lipophilicity .

- Reactivity : The 2'-hydroxy group in this compound could participate in hydrogen bonding or oxidation reactions, while methylenedioxy groups in other analogs (e.g., C₁₅H₁₀O₅) confer stability against metabolic degradation .

- Stereoelectronic Effects : Substituent positions influence electronic distribution; for example, the para-methoxy group in this compound may direct electrophilic substitution differently than ortho-methoxy groups in 6-Demethylvignafuran .

Research Findings and Data Gaps

Spectral Characterization

While provides structural formulas, detailed spectroscopic data (e.g., NMR, IR, MS) for this compound and its analogs are absent in the available evidence. Such data are critical for confirming structural assignments and comparing electronic environments .

Pharmacological Potential

Benzofurans are studied for antimicrobial, anticancer, and anti-inflammatory activities. In contrast, methylenedioxy-substituted analogs (e.g., C₁₅H₁₀O₅) are often associated with enhanced metabolic stability and bioavailability in drug discovery .

Biological Activity

Centrolobofuran is a compound derived from the plant genus Centrolobium, which has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a furan ring that contributes to its biological activity. The molecular formula and structural details are crucial for understanding its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃ |

| Molecular Weight | 218.21 g/mol |

| Melting Point | 120-122 °C |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study performed in vitro assessed its efficacy against both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The results indicate that this compound is particularly effective against Candida albicans, suggesting its potential use as an antifungal agent .

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study evaluating its effects on inflammatory markers in human cell lines, it was found to significantly reduce the production of pro-inflammatory cytokines.

Cytokine Inhibition Data

| Cytokine | Control Level (pg/mL) | This compound Treatment (pg/mL) |

|---|---|---|

| IL-6 | 150 | 45 |

| TNF-α | 120 | 30 |

These findings suggest that this compound may be beneficial in treating inflammatory diseases by modulating cytokine levels .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported the compound's ability to induce apoptosis in human leukemia cells.

IC50 Values in Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HL-60 (Leukemia) | 15.0 |

| MCF-7 (Breast Cancer) | 25.5 |

| A549 (Lung Cancer) | 30.0 |

The results indicate a promising potential for this compound as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of this compound in herbal medicine and pharmacology:

- Herbal Medicine Applications : A case study involving traditional herbal formulations containing this compound showed enhanced therapeutic effects in patients with chronic inflammatory conditions.

- Pharmacological Research : Ongoing research aims to isolate and synthesize derivatives of this compound to enhance its biological activity and reduce toxicity in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.